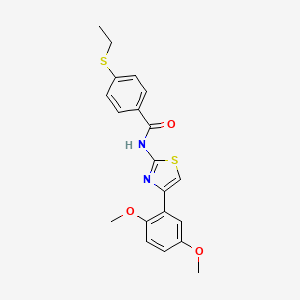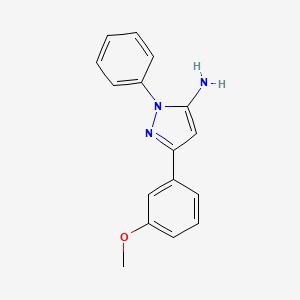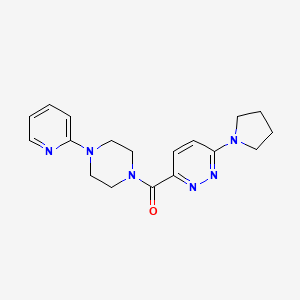![molecular formula C19H22N2O4S B2678242 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-32-6](/img/structure/B2678242.png)
2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In a study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .
Molecular Structure Analysis
The molecular formula of “2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is C15H14N2O3S. The compound has a molecular weight of 306.34 g/mol.
Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
科学的研究の応用
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds with structural similarities to the specified compound, demonstrating methodologies for creating novel chemical entities with potential biological activities. For example, studies on the synthesis of carboxamides and thiophene derivatives have explored their structural features and potential as building blocks for further chemical modifications (Patil et al., 2011).
Biological Evaluation and Docking Studies
Several research efforts have focused on evaluating the antimicrobial properties of synthesized compounds and conducting docking studies to understand their interaction with biological targets. This approach helps in the identification of compounds with promising biological activities, which can be further optimized for specific therapeutic applications (Talupur et al., 2021).
Potential Anticancer and Antimicrobial Agents
Research into novel benzodifuranyl derivatives and their derivatives has shown that these compounds possess significant anti-inflammatory and analgesic activities, highlighting their potential as lead compounds for the development of new therapeutic agents (Abu‐Hashem et al., 2020). Additionally, some compounds have been evaluated for their anticancer activity, with promising results against specific human cancer cell lines, indicating their potential utility in cancer research and therapy (Abdel-Motaal et al., 2020).
Solvent Effects on Spectral Properties
Studies on the solvent effects on the absorption and fluorescence spectra of biologically active carboxamides have provided insights into the photophysical properties of these compounds, which could be relevant for their application in bioimaging and as fluorescent probes (Patil et al., 2011).
作用機序
While the specific mechanism of action for “2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not mentioned in the search results, thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
特性
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-20-18(23)16-12-6-4-5-7-15(12)26-19(16)21-17(22)11-8-9-13(24-2)14(10-11)25-3/h8-10H,4-7H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDEMPUBXSOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2678161.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2678164.png)

![7-Fluoro-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2678167.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2678168.png)
![Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2678169.png)

![4-N-[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)
![2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![ethyl 2-(8-(sec-butyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2678174.png)
![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)
![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2678179.png)

